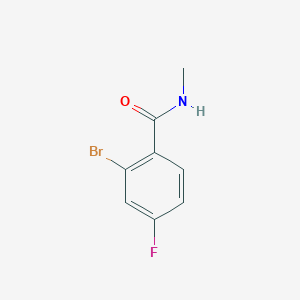

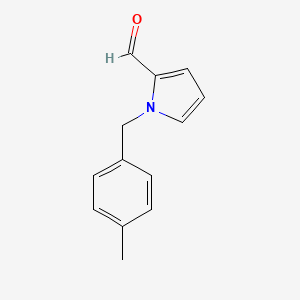

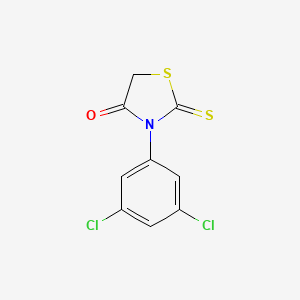

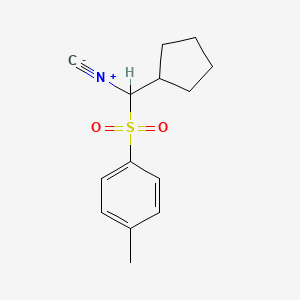

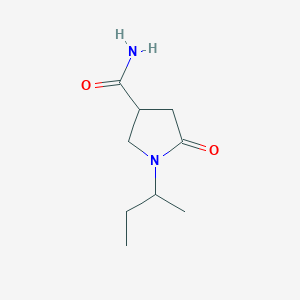

1-(4-Methylbenzyl)-1H-pyrrole-2-carbaldehyde

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(4-Methylbenzyl)-1H-pyrrole-2-carbaldehyde (MPCA) is a synthetic compound used in various scientific research applications. It is a versatile compound that can be used as a starting material for the synthesis of various compounds, as a reagent for organic reactions, and as a tool for studying the mechanisms of action of various biochemical pathways. MPCA is a compound with a wide range of applications in the laboratory and in various scientific research projects.

科学的研究の応用

Comprehensive Analysis of 1-(4-Methylbenzyl)-1H-pyrrole-2-carbaldehyde Applications

1-(4-Methylbenzyl)-1H-pyrrole-2-carbaldehyde is a compound with potential applications in various scientific research fields. Below is a detailed analysis of six unique applications, each presented in a separate section.

Synthesis of Antiemetic Agents: This compound serves as a synthetic intermediate in the production of 3-Desmethyl 4-Methyl Meclizine Dihydrochloride , a metabolite of Meclizine . Meclizine is an antiemetic medication used to prevent nausea and vomiting caused by motion sickness or vestibular disorders.

Development of Cholinesterase Inhibitors: Researchers utilize 1-(4-Methylbenzyl)-1H-pyrrole-2-carbaldehyde in synthesizing inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase . These enzymes are targets for treating conditions like Alzheimer’s disease, where cholinesterase inhibitors can help increase the levels of neurotransmitters in the brain.

Creation of Aromatic Compounds: The benzylic position of this compound allows for reactions that can lead to the formation of various aromatic compounds. These reactions are crucial in the synthesis of complex molecules used in pharmaceuticals and agrochemicals .

Material Science Research: In material science, 1-(4-Methylbenzyl)-1H-pyrrole-2-carbaldehyde could be used as a precursor for developing new polymers with potential applications in electronics, coatings, and adhesives.

Analytical Chemistry: As a reagent, this compound may be used in analytical chemistry to develop new methods for the detection and quantification of other substances, particularly in complex mixtures.

Fragrance and Flavor Industry: While not directly related to the compound , its structural analogs are used in the fragrance and flavor industry. This suggests that 1-(4-Methylbenzyl)-1H-pyrrole-2-carbaldehyde could potentially be modified to create new scents and tastes .

特性

IUPAC Name |

1-[(4-methylphenyl)methyl]pyrrole-2-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO/c1-11-4-6-12(7-5-11)9-14-8-2-3-13(14)10-15/h2-8,10H,9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URTDYQRWUDSGPQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CN2C=CC=C2C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(2-Fluorobenzyl)thio]acetohydrazide](/img/structure/B1318481.png)

![[(5-Isopropyl-4H-1,2,4-triazol-3-yl)thio]acetic acid](/img/structure/B1318515.png)